molecular formula C16H22N2O2 B2382819 N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide CAS No. 898360-45-7

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide

Cat. No. B2382819
CAS RN: 898360-45-7
M. Wt: 274.364
InChI Key: GSDGDCPIGAMQFF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide (CDPO) is a compound that belongs to the oxamide family. It is a white crystalline solid that is soluble in organic solvents. CDPO has been extensively studied for its potential as a drug candidate due to its ability to act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide as a research tool is its ability to protect neurons from oxidative stress. This makes it a useful compound for studying the effects of oxidative stress on neuronal cells. However, one limitation of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the mechanism of action of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide in more detail, in order to better understand its neuroprotective properties. Finally, future research could focus on developing more water-soluble derivatives of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide, in order to make it more practical for use in experimental setups.

Synthesis Methods

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide can be synthesized by reacting cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation mechanism and results in the formation of N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide as a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, which can lead to cell death. N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-8-9-14(12(2)10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGDCPIGAMQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide

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